Product packaging for Bryodulcosigenin(Cat. No.:CAS No. 4965-97-3)

Bryodulcosigenin

Cat. No.: B150003
CAS No.: 4965-97-3
M. Wt: 474.7 g/mol
InChI Key: FPMQKXQOBKDVHF-UHFFFAOYSA-N
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Description

Bryodulcosigenin is a cucurbitane-type triterpenoid naturally occurring in roots of Bryonia dioica and fruits of Siraitia grosvenorii . This compound is of significant interest in pharmacological research for its marked anti-inflammatory properties and potential therapeutic applications in gastrointestinal and respiratory disorders. Preclinical research demonstrates that this compound attenuates dextran sulfate sodium (DSS)-induced colitis in murine models . Its multifaceted mechanism of action includes the restoration of the intestinal epithelial barrier by reversing TNF-α-induced degradation of tight junction proteins, such as occludin and ZO-1 . Furthermore, this compound significantly inhibits the apoptosis of intestinal epithelial cells and suppresses the activation of the NLRP3 inflammasome, a key driver of inflammatory processes . Notably, studies highlight its role in the "gut-lung" axis, where this compound intervention in colitis models also conferred protective effects against associated alveolar inflammation and lung injury, suggesting a systemic anti-inflammatory effect . The compound's historical use in folk medicine for conditions like intestinal ulcers and dry coughs aligns with and underpins its current research value . This compound presents a promising natural product candidate for investigating novel pathways in inflammatory bowel disease, pulmonary complications, and the interplay between gut health and systemic physiology. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O4 B150003 Bryodulcosigenin CAS No. 4965-97-3

Properties

IUPAC Name

17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMQKXQOBKDVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4965-97-3
Record name Bryodulcosigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4965-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Isolation and Advanced Structural Characterization of Bryodulcosigenin

Methodologies for Phytochemical Isolation from Biological Sources

The initial step in studying Bryodulcosigenin is its isolation from the plant matrix. This process is a critical multistage procedure that begins with extraction to liberate the compound from the plant tissues, followed by chromatographic purification to isolate it from a complex mixture of other phytochemicals nih.govjournalajrimps.com.

Extraction Techniques

The primary goal of extraction is to efficiently remove the target phytochemicals from the plant material using appropriate solvents researchgate.net. The choice of solvent is paramount and is determined by the polarity of the compound of interest nih.gov. For triterpenoids like this compound, a range of solvents and methods can be employed.

Solvent Selection: The selection of solvents is based on the principle of "like dissolves like." Solvents such as methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) are commonly used in the extraction of triterpenoids nih.govresearchgate.net. The process often involves a sequential extraction with solvents of increasing polarity to separate compounds based on their solubility characteristics. For instance, an initial extraction might be performed with a less polar solvent to remove lipids and other non-polar constituents before using a more polar solvent like ethanol or methanol to extract the glycosidic precursors of this compound or the aglycone itself. Ethyl acetate is frequently used for the initial solvent extraction of crude fermented broths or plant filtrates nih.gov.

Extraction Methods: Various techniques are available, ranging from traditional to modern automated systems.

Maceration, Percolation, and Soxhlet Extraction: These are classical methods that involve soaking the plant material in a solvent to diffuse the phytochemicals out of the cells researchgate.net. Soxhlet extraction provides a continuous process that can be more efficient than simple maceration researchgate.net.

Modern Techniques: Advanced methods such as ultrahigh-pressure extraction (UPE) and microwave-assisted extraction (MAE) offer improved efficiency, reduced solvent consumption, and shorter extraction times researchgate.netnih.gov. For example, UPE has been effectively used to extract glycosides from plant material under specific pressures and with solvents like aqueous ethanol nih.gov.

The resulting crude extract contains a complex mixture of compounds, necessitating further purification.

Chromatographic Purification Strategies

Chromatography is an indispensable tool for separating individual compounds from a complex mixture. The purification of this compound typically involves a multi-step chromatographic process to achieve the high degree of purity required for structural analysis and other studies nih.govnih.gov.

Column Chromatography (CC): This is often the first step in the purification of a crude extract nih.gov. The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina (B75360) nih.gov. A solvent or a mixture of solvents (the mobile phase) is passed through the column, and compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase nih.gov. Fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC), to pool those containing the compound of interest nih.gov.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice due to its high resolution and efficiency nih.gov. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile-water or methanol-water), is particularly effective for purifying triterpenoids like this compound. Preparative HPLC is used to isolate compounds on a larger scale nih.gov.

Other Chromatographic Techniques: Methods like High-Speed Counter-Current Chromatography (HSCCC) offer an alternative liquid-liquid separation technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample researchgate.netmdpi.com.

Spectroscopic Techniques for Definitive this compound Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods. Each technique provides unique pieces of information that, when combined, allow for the complete and unambiguous assignment of the molecule's structure nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Assignment

NMR spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules like this compound core.ac.ukresearchgate.net. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry core.ac.uk. A suite of 1D and 2D NMR experiments is typically required.

1D NMR (¹H and ¹³C):

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule and their chemical environment (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).

2D NMR: These experiments reveal correlations between different nuclei, which is essential for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H correlations), helping to establish spin systems and trace out fragments of the molecule mdpi.comslideshare.net.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations), allowing for the definitive assignment of carbon signals based on their attached protons core.ac.ukmdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is arguably the most crucial experiment for piecing together the entire carbon skeleton by connecting the fragments identified by COSY core.ac.ukmdpi.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Together, these NMR experiments allow for the complete assignment of all proton and carbon signals and the determination of the constitution and relative configuration of this compound.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is critical for determining the molecular weight and elemental composition of a compound nih.gov.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement of the molecular ion. This accuracy allows for the calculation of a unique elemental formula, which is a crucial piece of data in the identification of a new compound researchgate.net.

Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed nih.gov. The fragmentation pattern provides valuable structural information, acting as a "fingerprint" that can help to confirm the identity of different structural units within the molecule mass-analytica.comfrontiersin.org. This is particularly useful for identifying the structure of side chains or confirming the core triterpenoid (B12794562) skeleton.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic properties of the molecule drawellanalytical.com.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule youtube.com. Different functional groups absorb infrared radiation at characteristic frequencies. For this compound, IR spectroscopy would be used to identify key functional groups such as:

Hydroxyl (-OH) groups: Indicated by a broad absorption band.

Carbonyl (C=O) groups: From ketones or aldehydes, showing a strong, sharp absorption.

Carbon-carbon double bonds (C=C): Displaying characteristic absorptions.

C-O bonds: Present in ethers or alcohols.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals youtube.com. It is particularly sensitive to the presence of chromophores, which are parts of a molecule with conjugated π-systems drawellanalytical.com. The presence of α,β-unsaturated ketones or other conjugated systems within the this compound structure would give rise to characteristic absorption maxima (λmax) in the UV spectrum, providing evidence for these structural features libretexts.orgnih.gov.

Advanced Spectroscopic Methods for Stereochemical and Configurational Analysis

The determination of the complex three-dimensional structure of this compound necessitates the application of sophisticated spectroscopic techniques. These methods provide detailed insights into the relative and absolute configuration of the molecule's chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are pivotal in establishing the planar structure and relative stereochemistry of cucurbitane triterpenoids. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign proton and carbon signals and to piece together the molecular framework.

For instance, in the analysis of related cucurbitane triterpenoids isolated from plants of the Cucurbitaceae family, detailed 1D and 2D NMR data, including 1H NMR, 13C NMR, DEPT, HSQC, and HMBC, have been instrumental in their structural elucidation. nih.govnih.gov The chemical shifts and coupling constants of the protons, along with the carbon chemical shifts, provide crucial information about the connectivity of atoms and the orientation of substituents.

A powerful NMR-based method for assigning the absolute configuration of flexible molecules is the DP4+ analysis. This statistical method compares the experimentally measured NMR data with the calculated NMR parameters for all possible stereoisomers, providing a probability for each candidate structure. This approach has been successfully applied to determine the absolute configurations of the trihydroxybutyl moiety in the side chain of novel triterpenoid alkaloids from Siraitia grosvenorii, the same plant from which this compound is isolated. nih.gov

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques for determining the absolute configuration of chiral molecules in solution. nih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry.

The application of ECD, in conjunction with quantum chemical calculations, allows for the confident assignment of the absolute configuration of complex natural products. nih.gov For molecules with multiple chromophores, the exciton (B1674681) chirality method can be a particularly powerful tool within ECD.

Spectroscopic Technique Application in Stereochemical Analysis Information Obtained
1D and 2D NMR Elucidation of planar structure and relative stereochemistry.Connectivity of atoms, proton and carbon chemical shifts, coupling constants.
DP4+ Analysis Determination of absolute configuration of flexible molecules.Probabilistic assignment of the correct stereoisomer.
Circular Dichroism (CD) Determination of absolute configuration.Chiroptical properties (Cotton effects) that are unique to a specific enantiomer.

This table provides an interactive overview of the advanced spectroscopic methods used in the stereochemical and configurational analysis of complex natural products like this compound.

Chemical Derivatization Approaches in this compound Structural Confirmation

Chemical derivatization plays a crucial role in confirming the structure of natural products and can also facilitate their analysis. sigmaaldrich.comyoutube.com By selectively modifying functional groups, new compounds with distinct spectroscopic properties are created, which can help to resolve structural ambiguities.

Acylation and Esterification: The hydroxyl groups in this compound can be acylated, for example, by reaction with acetic anhydride (B1165640) in pyridine, to form acetate esters. The resulting changes in the 1H NMR chemical shifts of nearby protons, known as the Mosher's ester analysis when using a chiral acylating agent, can be used to determine the absolute configuration of stereogenic centers bearing hydroxyl groups. Similarly, esterification of carboxylic acid functionalities can aid in structural analysis. youtube.com

Glycosylation Analysis: If this compound were to be found in a glycosylated form (as a saponin), chemical or enzymatic hydrolysis would be employed to cleave the sugar moieties. The individual sugars can then be identified by chromatographic and spectroscopic methods. The attachment points of the sugars to the aglycone can be determined by long-range HMBC correlations in the NMR spectrum of the intact glycoside. The synthesis of a derivative with a different glycosylation pattern can also provide confirmatory evidence for the structure. nih.gov

Derivatization Method Purpose Analytical Outcome
Acylation/Esterification To determine the absolute configuration of hydroxyl-bearing stereocenters and aid in structural confirmation.Formation of derivatives with altered NMR and other spectroscopic properties.
Hydrolysis of Glycosides To identify the sugar components and their linkage to the aglycone.Separation and identification of individual monosaccharides and the aglycone.

This interactive table outlines the chemical derivatization approaches that can be applied to confirm the structure of this compound.

Biosynthetic Pathways and Metabolic Engineering of Bryodulcosigenin

Elucidation of Precursor Molecules and Enzymatic Transformations

The biosynthesis of Bryodulcosigenin begins with the universal precursors for all terpenoids, acetyl-CoA, which is converted to 2,3-oxidosqualene (B107256) through the mevalonate (B85504) (MVA) pathway. genome.jpnih.govnih.gov The formation of the characteristic cucurbitane skeleton is a pivotal step, catalyzed by a specialized oxidosqualene cyclase (OSC).

Subsequent to the formation of the initial cucurbitane scaffold, a series of post-cyclization modifications, primarily oxidation and acylation, are carried out by cytochrome P450 monooxygenases (CYPs) and acyltransferases (ACTs), respectively. genome.jpphcogrev.com These enzymatic transformations are responsible for the vast structural diversity observed within the cucurbitacin family.

While the complete biosynthetic pathway of this compound has not been fully elucidated, studies on its source organism, Bryonia dioica, provide significant insights. Research on the biosynthesis of cucurbitacins in Bryonia dioica seedlings has shown that cucurbitacin E is one of the first cucurbitacins to be formed. nih.gov this compound, being a less oxygenated derivative, is likely synthesized at a later stage, potentially through the modification of other cucurbitacins. nih.govmdpi.com The isolation of 10α-cucurbita-5,24-dien-3β-ol from B. dioica supports its role as a general precursor for cucurbitacins in this plant. nih.gov

Table 1: Key Precursors and Enzymes in the General Cucurbitacin Biosynthetic Pathway

Molecule/Enzyme Class Role in Biosynthesis General Pathway Location
Acetyl-CoAInitial building blockMevalonate (MVA) Pathway
2,3-OxidosqualeneDirect precursor to the triterpene skeletonCyclization Step
Oxidosqualene Cyclase (OSC)Catalyzes the formation of the cucurbitadienol (B1255190) skeletonPost-MVA Pathway
Cytochrome P450s (CYPs)Introduce hydroxyl groups at various positions on the cucurbitane skeletonTailoring Reactions
Acyltransferases (ACTs)Catalyze the addition of acyl groupsFinal Modification Steps

Genetic Regulation of this compound Biosynthesis in Source Organisms

The biosynthesis of cucurbitacins, including likely that of this compound, is tightly regulated at the genetic level. In several species of the Cucurbitaceae family, basic helix-loop-helix (bHLH) transcription factors have been identified as master regulators of cucurbitacin biosynthesis. nih.gov These transcription factors can activate the expression of the biosynthetic genes, including those encoding OSCs and CYPs, in a tissue-specific manner. nih.gov

While specific transcription factors controlling this compound biosynthesis in Bryonia dioica have not yet been identified, it is highly probable that a similar regulatory network involving bHLH transcription factors is at play. The expression of these regulatory proteins is often influenced by developmental cues and environmental stresses, allowing the plant to produce these defensive compounds when needed. nih.gov Further research into the transcriptome of Bryonia dioica could lead to the discovery of the specific regulatory genes governing the production of this compound.

Strategies for Enhancing this compound Production in Natural Sources

Increasing the yield of this compound from its natural source, Bryonia dioica, is a key objective for its potential applications. Metabolic engineering offers several strategies to achieve this. One primary approach is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. nih.gov For instance, enhancing the expression of the specific OSC and CYPs involved in this compound synthesis could lead to a significant increase in its accumulation.

Another powerful strategy is the manipulation of regulatory genes. Overexpressing the master transcriptional regulators, such as the aforementioned bHLH transcription factors, could simultaneously upregulate multiple genes in the pathway, leading to a coordinated increase in the production of this compound. nih.gov Furthermore, optimizing the cultivation conditions of Bryonia dioica and applying elicitors, which are compounds that induce a defense response in plants, could also stimulate the biosynthesis of this valuable compound. farmaciajournal.com

Heterologous Biosynthesis and Synthetic Biology Approaches for this compound

The complexity of plant-based production systems has driven interest in producing valuable natural products like this compound in microbial hosts through heterologous biosynthesis. rsc.org This synthetic biology approach involves transferring the entire biosynthetic pathway into a well-characterized microorganism, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli.

Significant progress has been made in the heterologous production of cucurbitane precursors. For example, the precursor cucurbitadienol has been successfully produced in engineered yeast. biorxiv.org To achieve the complete synthesis of this compound, the specific CYPs and other modifying enzymes from Bryonia dioica that are responsible for its unique structure would need to be identified and co-expressed in the microbial host. phcogrev.com While the heterologous production of complex natural products presents challenges, such as ensuring proper enzyme folding and cofactor availability, it holds immense promise for the sustainable and scalable production of this compound. nih.govnih.govgoogle.com

Mechanistic Investigations of Bryodulcosigenin S Preclinical Biological Activities

Anti-Inflammatory Modulatory Effects of Bryodulcosigenin

Preclinical studies have indicated that this compound possesses clear-cut anti-inflammatory effects. nih.gov The nuclear factor-kappa B (NF-κB) pathway is a primary regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govnih.govox.ac.uk The activation of this pathway typically involves the phosphorylation and subsequent degradation of inhibitor of kappa B (IκB) proteins, allowing NF-κB dimers to translocate to the nucleus and initiate transcription. nih.govnih.govresearchgate.net

While this compound is recognized for its anti-inflammatory activity, specific preclinical data detailing its direct regulatory effects on the production of individual inflammatory cytokines such as TNF-α, IL-6, and IL-1β are not extensively detailed in the available scientific literature. The expression of these major pro-inflammatory cytokines is known to be largely under the control of the NF-κB signaling pathway. ox.ac.uk

The canonical NF-κB signaling cascade is a critical target for anti-inflammatory therapies. nih.govnih.gov This pathway's activation is dependent on the IκB kinase (IKK) complex, which phosphorylates IκBα, marking it for degradation and thereby releasing NF-κB. nih.govembopress.org Although this compound's anti-inflammatory properties are established, specific preclinical studies demonstrating its direct impact on key components of the NF-κB cascade, such as the inhibition of IKK phosphorylation or the stabilization of IκBα, are not prominently featured in current research findings.

The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, which, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation. nih.govmdpi.com This process can involve the formation of a large protein complex known as an "ASC speck". Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. Currently, there is a lack of specific preclinical evidence demonstrating the direct modulatory effect of this compound on the activation of the NLRP3 inflammasome, caspase-1 activity, or the formation of ASC specks.

Anti-Fibrotic Mechanisms of this compound in Preclinical Models

This compound has demonstrated significant anti-fibrotic effects in preclinical models of pulmonary fibrosis. Its mechanisms of action have been investigated, revealing its ability to interfere with critical fibrotic processes such as epithelial-mesenchymal transition and extracellular matrix deposition.

Epithelial-mesenchymal transition (EMT) is a cellular process implicated as a significant driver of fibrosis, where epithelial cells acquire a mesenchymal phenotype, contributing to the population of activated fibroblasts. In a preclinical model of bleomycin-induced pulmonary fibrosis in mice, this compound was shown to inhibit EMT. nih.gov This inhibitory effect was associated with the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov

The administration of this compound led to a notable improvement in the expression of key proteins involved in the TGF-β1/Smad2/3 signaling pathway, which is a central regulator of EMT. nih.gov Specifically, treatment with this compound reduced the abnormally increased expression of transforming growth factor-beta 1 (TGF-β1) and the phosphorylation of Smad2/3. nih.gov Furthermore, it decreased the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, a process closely linked to EMT. nih.gov

Table 1: Effect of this compound on EMT Markers in a Preclinical Pulmonary Fibrosis Model This table is interactive. You can sort and filter the data.

Marker Effect of this compound Treatment Signaling Pathway Implication Source
TGF-β1 Decreased Expression Inhibition of TGF-β1/Smad Pathway nih.gov
p-Smad2/3 Decreased Expression Inhibition of TGF-β1/Smad Pathway nih.gov
α-SMA Decreased Expression Attenuation of Myofibroblast Differentiation nih.gov

A hallmark of fibrosis is the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. Key components of this matrix include various collagens and fibronectins. This compound has been found to effectively reduce ECM deposition in preclinical fibrosis models.

In studies on bleomycin-induced pulmonary fibrosis, this compound treatment resulted in a significant amelioration of the condition, evidenced by a reduction in collagen deposition in lung tissue. nih.gov Histopathological analysis confirmed these findings, showing less severe structural changes in the lungs of treated mice. nih.gov The abnormally increased expression of Collagen-I (COL-I), a major fibrillar collagen, was shown to be improved with this compound administration. nih.gov This suggests that this compound interferes with the synthesis or deposition of key ECM proteins, thereby exerting its anti-fibrotic effects. nih.gov

Table 2: Effect of this compound on ECM Deposition in a Preclinical Pulmonary Fibrosis Model This table is interactive. You can sort and filter the data.

Finding Method Result of this compound Treatment Source
Collagen Deposition Histopathology Reduced nih.gov
Collagen-I (COL-I) Expression In vivo experiments Decreased nih.gov

Regulation of TGF-β1/Smad Signaling Pathways

The Transforming growth factor-β (TGF-β) signaling pathway, particularly TGF-β1 and its downstream mediators, the Smad proteins, are central to the process of fibrogenesis. nih.govnih.gov In pathological fibrotic conditions, TGF-β1 is often upregulated, leading to the activation and differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) proteins like collagen. nih.gov The canonical pathway involves the phosphorylation of Smad2 and Smad3 (p-Smad2/3), which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes. nih.gov

Preclinical research has demonstrated that this compound can effectively intervene in this process. In experimental models of bleomycin-induced pulmonary fibrosis, treatment with this compound was shown to ameliorate the abnormally increased expression of TGF-β1 and phosphorylated Smad2/3. nih.govcitexs.com This inhibitory effect on the TGF-β1/Smad signaling cascade is a key component of this compound's anti-fibrotic action, leading to a reduction in collagen I (COL-I) and α-smooth muscle actin (α-SMA) expression, which are hallmarks of fibrotic tissue. nih.govcitexs.com

Table 1: Effect of this compound on TGF-β1/Smad Signaling Markers in a Preclinical Fibrosis Model

Marker Observation After this compound Treatment Implication Source
TGF-β1 Expression was reduced Attenuation of the primary pro-fibrotic signal nih.govcitexs.com
p-Smad2/3 Expression was reduced Inhibition of downstream signaling cascade nih.govcitexs.com
α-SMA Expression was reduced Decreased myofibroblast differentiation nih.govcitexs.com

| Collagen I | Expression was reduced | Reduction in excessive extracellular matrix deposition | nih.govcitexs.com |

Amelioration of Oxidative Stress and Mitochondrial Dysfunction

Oxidative stress and mitochondrial dysfunction are recognized as significant contributors to a wide range of pathologies, including fibrosis and cancer. nih.govnih.gov An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products leads to cellular damage. nih.gov Mitochondria are central to this process, as they are both a primary source of ROS and a major target of oxidative damage. nih.govnih.gov This damage can impair mitochondrial function, leading to defects in energy production and the initiation of cell death pathways. nih.govmdpi.com

This compound has been shown to counteract these detrimental processes. In studies on pulmonary fibrosis, this compound treatment improved markers of oxidative stress. nih.govcitexs.com Specifically, it was found to reduce the elevated expression of NADPH oxidase 4 (NOX4), a key enzyme responsible for ROS production in fibrotic diseases. nih.govcitexs.com The amelioration of oxidative stress is a critical aspect of its protective effects, helping to preserve cellular and mitochondrial integrity in the face of pathological insults. nih.gov

Table 2: Impact of this compound on Oxidative Stress and Mitochondrial Markers

Marker / Process Observation After this compound Treatment Implication Source
NOX4 Expression was reduced Decrease in a major source of reactive oxygen species (ROS) nih.govcitexs.com
Oxidative Stress Ameliorated Protection against cellular damage nih.gov

| Mitochondrial Dysfunction | Indirectly improved via AMPK/SIRT1/PGC-1α axis | Enhanced mitochondrial health and function | nih.govcitexs.comconsensus.app |

Role of AMPK/SIRT1/PGC-1α Signaling Axis in Anti-Fibrotic Actions

The AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) form a critical signaling axis that acts as a master regulator of cellular energy metabolism and mitochondrial homeostasis. consensus.appnih.govnih.gov AMPK, an energy sensor, activates SIRT1 and PGC-1α, which in turn promote mitochondrial biogenesis and function while reducing oxidative stress. nih.govnih.govarvojournals.org Activation of this pathway is generally associated with protective effects against metabolic and age-related diseases. nih.gov

The anti-fibrotic actions of this compound are mechanistically linked to the modulation of this pathway. nih.gov Research indicates that this compound activates AMPK, as evidenced by an increase in its phosphorylated form (p-AMPK). nih.govcitexs.com This activation of AMPK by this compound not only ameliorates the TGF-β1/Smad2/3 signaling pathway but also helps suppress oxidative stress. nih.gov Furthermore, this compound treatment has been associated with increased expression of Sirt1. nih.govcitexs.com The pro-fibrotic effects could be reversed by an AMPK inhibitor, confirming that AMPK activation is central to the anti-fibrotic mechanism of this compound. nih.govcitexs.com

Table 3: this compound's Influence on the AMPK/SIRT1/PGC-1α Signaling Axis

Molecule Observation After this compound Treatment Mechanistic Role Source
p-AMPK Expression was increased Activation of the energy-sensing pathway nih.govcitexs.com
Sirt1 Expression was increased Promotion of mitochondrial health and deacetylation of target proteins nih.govcitexs.com

| PGC-1α | Activity is enhanced by SIRT1 deacetylation | Coactivator for mitochondrial biogenesis | nih.govresearchgate.net |

Anti-Cancer Mechanisms of this compound in Experimental Systems

Inhibition of Tumor Cell Proliferation and Tumor Incidence

A fundamental characteristic of cancer is uncontrolled cell proliferation. nih.gov Therefore, a key strategy in cancer therapy is to identify compounds that can inhibit the proliferation of cancer cells and suppress tumor growth in vivo. nih.govmdpi.com While specific studies detailing this compound's effect on tumor incidence in preclinical models are limited in the available literature, its anti-proliferative potential is an area of investigation based on its observed biological activities. The mechanisms by which compounds inhibit cancer cell proliferation often involve interfering with the cell cycle, inducing cell death, or modulating signaling pathways that govern cell growth. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are two of the most effective mechanisms for anti-cancer agents to eliminate tumor cells. nih.govmdpi.com Apoptosis is a tightly regulated process that can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of caspases, the executioner enzymes of cell death. nih.govplos.org Key regulators include the Bcl-2 family of proteins, where a shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members can trigger mitochondrial permeabilization and subsequent caspase activation. nih.govnih.gov

Cell cycle arrest prevents cancer cells from replicating their DNA (S phase) and dividing (M phase), thus halting proliferation. frontiersin.orgmdpi.com Compounds can induce arrest at specific checkpoints, such as G1/S or G2/M, often by modulating the levels of cyclins and cyclin-dependent kinases (CDKs). mdpi.commdpi.com The anti-cancer activities of natural compounds are frequently attributed to their ability to trigger these pathways, leading to the selective death of malignant cells. plos.orgnih.gov

Table 4: General Mechanisms of Anti-Cancer Action Relevant to this compound

Mechanism Description Key Molecular Players Source
Induction of Apoptosis Triggering programmed cell death in cancer cells. Caspases, Bcl-2 family (Bax, Bcl-2), Cytochrome c nih.govnih.govplos.org

| Cell Cycle Arrest | Halting the progression of the cell division cycle. | Cyclins, Cyclin-Dependent Kinases (CDKs), p21, p27 | mdpi.commdpi.com |

Modulation of Oxidative Stress and Inflammatory Parameters in Oncogenesis

The roles of oxidative stress and inflammation in the development and progression of cancer (oncogenesis) are complex. nih.gov While high levels of ROS can be cytotoxic, moderately elevated levels within cancer cells can promote genomic instability, proliferation, and resistance to apoptosis. elsevierpure.comcapes.gov.br Chronic inflammation is also a well-established driver of cancer, creating a tumor-promoting microenvironment. nih.gov

This compound possesses clear-cut anti-inflammatory and anti-oxidative stress effects, as demonstrated in preclinical fibrosis models. nih.govcitexs.com Its ability to reduce the expression of pro-oxidant enzymes like NOX4 and modulate inflammatory signaling pathways is directly relevant to the context of oncogenesis. nih.govcitexs.comnih.gov By mitigating oxidative stress and inflammation, this compound could potentially disrupt the signaling networks that cancer cells exploit for their growth and survival. elsevierpure.comnih.gov

Impact on Key Signaling Pathways in Cancer Pathogenesis

Preclinical investigations into the specific impact of this compound on key signaling pathways in cancer pathogenesis have not yet been reported in the available scientific literature. The molecular mechanisms through which this compound might exert potential anticancer effects remain to be elucidated.

In the broader context of cancer biology, several signaling pathways are crucial for tumor cell growth, proliferation, and survival. nih.govnih.gov Key pathways often implicated in carcinogenesis include:

The Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a critical bridge from extracellular signals to intracellular responses and is frequently altered in various cancers, influencing cell proliferation, differentiation, and apoptosis. nih.govnih.govyoutube.com

The PI3K/AKT/mTOR Pathway: This network is a central regulator of cell growth, metabolism, and survival. youtube.com Its frequent hyperactivation in cancer makes it a significant target for therapeutic intervention. nih.govnih.gov

The JAK/STAT Pathway: Dysregulation of this pathway, which is vital for immune responses and cell proliferation, is strongly implicated in cancer progression and can lead to constitutive activation of oncogenic transcription factors like STAT3. nih.govnih.govfrontiersin.org

Future research is required to determine if this compound interacts with these or other cancer-related signaling cascades.

Anti-Osteoporosis Mechanisms of this compound in Animal Models

This compound has demonstrated significant anti-osteoporotic effects in preclinical studies, particularly in ovariectomy (OVX)-induced osteoporosis in rats, which is a common animal model for postmenopausal osteoporosis. nih.gov The compound's mechanisms appear to be multifactorial, involving the regulation of bone density, modulation of bone remodeling markers, influence on hormonal balance, and suppression of inflammation.

Regulation of Bone Mineral Density and Micro-architecture

Osteoporosis is characterized by a loss of bone mineral density (BMD), leading to weakened bone micro-architecture and an increased risk of fractures. youtube.com In studies using OVX rats, a model that mimics postmenopausal estrogen deficiency, treatment with this compound has shown to significantly counter the loss of BMD. nih.govnih.gov

Research findings indicate that oral administration of this compound led to a significant increase in the BMD of the whole femur, caput femoris (the head of the femur), distal femur, and proximal femur compared to untreated OVX rats. nih.govnih.gov This suggests that this compound can directly or indirectly promote the mineral deposition process in bone tissue, thereby improving its structural integrity.

Table 1: Effect of this compound on Bone Mineral Density (BMD) in OVX-induced Osteoporotic Rats

Bone RegionEffect of this compound TreatmentReference
Whole FemurSignificant Increase in BMD nih.gov, nih.gov
Caput FemorisSignificant Increase in BMD nih.gov, nih.gov
Distal FemurSignificant Increase in BMD nih.gov, nih.gov
Proximal FemurSignificant Increase in BMD nih.gov, nih.gov

Modulation of Bone Remodeling Markers (e.g., OPG/RANKL Ratio)

The balance between bone formation and resorption is tightly controlled by the Osteoprotegerin (OPG)/Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) system. youtube.comyoutube.com RANKL, produced by osteoblasts, binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation, which leads to bone resorption. youtube.com OPG acts as a decoy receptor, binding to RANKL and preventing it from activating RANK, thereby inhibiting bone resorption. nih.govyoutube.com A higher OPG/RANKL ratio is indicative of reduced bone resorption and is favorable for bone health. youtube.com

In preclinical models of OVX-induced osteoporosis, this compound treatment has been shown to favorably modulate this critical ratio. nih.govnih.gov The administration of this compound resulted in a significant increase in the levels of OPG and a concurrent suppression of RANKL levels. nih.govnih.gov This shift leads to a higher OPG/RANKL ratio, suggesting that this compound's bone-protective effects are mediated, at least in part, by the inhibition of osteoclastogenesis and bone resorption. nih.govnih.gov

Influence on Hormonal Balance Related to Bone Homeostasis

Estrogen deficiency is a primary driver of bone loss in postmenopausal osteoporosis. youtube.comnih.gov Estrogens play a key role in maintaining bone homeostasis by regulating bone turnover. youtube.com The hormonal disruption in OVX-induced osteoporosis models includes decreased estrogen and increased levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.gov

Studies have shown that this compound treatment can significantly influence the hormonal balance in these models. The compound was found to restore the level of estrogen (E2) and suppress the elevated levels of FSH and LH in OVX rats. nih.gov This restoration of a more favorable hormonal profile contributes to its anti-osteoporotic activity, mimicking some of the bone-protective effects of estrogen. nih.gov

Suppression of Inflammation in Osteoporosis Progression

Chronic inflammation is increasingly recognized as a significant contributor to the pathogenesis of osteoporosis, as pro-inflammatory cytokines can promote bone resorption. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) stimulate osteoclast formation and activity, leading to bone loss. nih.gov

Attenuation of Inflammatory Bowel Diseases (Ulcerative Colitis) by this compound in Preclinical Models

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by inflammation and ulcers in the colon's lining. frontiersin.org this compound, a cucurbitane-type triterpenoid (B12794562) with known anti-inflammatory properties, has been investigated for its potential to alleviate UC in preclinical models.

In a study using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, oral administration of this compound demonstrated significant protective effects. The treatment led to a notable improvement in key clinical and pathological markers of the disease.

Key findings from the preclinical model include:

Improved Macroscopic Markers: this compound treatment significantly improved colon length and lowered the disease activity index in DSS-treated mice.

Alleviation of Histopathological Damage: The compound mitigated the colonic tissue damage induced by DSS.

Restoration of Intestinal Barrier Function: this compound reversed the degradation of tight junction proteins (occludin and ZO-1) that are crucial for maintaining the intestinal barrier integrity.

Inhibition of Apoptosis: It suppressed the elevated levels of apoptosis (programmed cell death) in intestinal epithelial cells.

Suppression of Inflammasome Activation: The compound was found to effectively inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that can drive inflammation in IBD.

These findings suggest that this compound attenuates ulcerative colitis by restoring the intestinal barrier and suppressing inflammatory pathways, highlighting its potential as a therapeutic agent for IBD.

Table 2: Effects of this compound in a Preclinical Model of Ulcerative Colitis

ParameterEffect of this compound TreatmentMechanism of ActionReference
Disease Activity IndexSignificantly DecreasedAttenuation of disease symptoms
Colon LengthSignificantly ImprovedReduction of inflammation and damage
Histopathological DamageAlleviatedProtection of colon tissue architecture
Tight Junction Proteins (Occludin, ZO-1)Degradation ReversedRestoration of intestinal barrier integrity
Intestinal Epithelial Cell ApoptosisSuppressedInhibition of cell death
NLRP3 InflammasomeActivation InhibitedSuppression of inflammatory signaling

Restoration of Intestinal Barrier Integrity and Tight Junction Proteins

The intestinal epithelial barrier is a critical component of gut homeostasis, regulating the passage of substances from the lumen into the bloodstream. This barrier is maintained by complex protein structures known as tight junctions (TJs), which seal the space between adjacent epithelial cells. nih.govmdpi.com Key proteins involved in forming these junctions include occludin, claudins, and zonula occludens (ZO) proteins. nih.gov In inflammatory conditions like ulcerative colitis, the expression and localization of these proteins are often disrupted, leading to increased intestinal permeability, or "leaky gut," which allows luminal antigens to enter the circulation and trigger an immune response. nih.govmdpi.com

Preclinical research demonstrates that this compound plays a role in restoring this compromised barrier. In a mouse model of chronic colitis, BDG administration was found to counteract the degradation of essential tight junction proteins. nih.gov Specifically, it reversed the damage to occludin and ZO-1 induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov By preserving the structural integrity of these proteins, BDG helps to re-establish a functional intestinal barrier, which is a crucial step in mitigating colitis. nih.gov

Table 1: Effect of this compound on Tight Junction Protein Expression in an In Vitro Model of Intestinal Inflammation

Treatment Group Key Tight Junction Proteins Studied Observed Effect on Protein Expression Reference
TNF-α-treated intestinal epithelial cells Occludin, ZO-1 Degradation nih.gov
TNF-α + this compound Occludin, ZO-1 Reversal of degradation nih.gov

Suppression of Intestinal Epithelial Cell Apoptosis

Apoptosis, or programmed cell death, is a natural process for removing old or damaged cells. nih.gov However, in ulcerative colitis, there is an accelerated rate of apoptosis in intestinal epithelial cells, which contributes to the breakdown of the mucosal barrier and exacerbates inflammation. nih.govresearchgate.net This excessive cell death further compromises the integrity of the gut lining. nih.gov

This compound has shown a significant protective effect against this pathological cell death. nih.gov In studies involving intestinal epithelial cell lines (NCM460) exposed to inflammatory conditions, BDG treatment effectively suppressed the elevated levels of apoptosis. nih.gov This inhibition of apoptosis is a key mechanism contributing to the restoration of the intestinal barrier. By preventing the premature death of these crucial cells, BDG helps maintain a healthier and more intact epithelial layer, reducing the severity of colitis. nih.gov

Table 2: Effect of this compound on Intestinal Epithelial Cell Apoptosis

Cell Model Condition Effect of this compound Reference
NCM460 Intestinal Epithelial Cells Inflammatory stimulation Suppressed elevated apoptosis nih.gov

Modulation of Gut Microbiota and Metabolites

The gut microbiota, the vast community of microorganisms residing in the intestines, plays a fundamental role in health and disease. nih.gov An imbalance in this community, known as dysbiosis, is a hallmark of inflammatory bowel disease. nih.govscienceopen.com This imbalance can alter the production of microbial metabolites, such as short-chain fatty acids (SCFAs), which are crucial for maintaining gut health and regulating immune responses. researchgate.net Therapeutic strategies for colitis often involve modulating the gut microbiota to restore a healthier composition and function. nih.govnih.gov

One of the stated purposes of preclinical research on this compound was to explore its effects on the dysbiosis associated with chronic ulcerative colitis. nih.gov While the compound is suggested to exert its benefits in part by influencing the gut microbiota, detailed findings from preclinical studies specifying the exact changes in microbial populations or their metabolites following BDG treatment are not yet extensively documented in the available literature. It is known that other therapeutic compounds can ameliorate colitis by modifying the gut microbiota, for example by increasing the abundance of beneficial bacteria like Bacteroides and reducing pro-inflammatory bacteria such as Proteobacteria. frontiersin.org The investigation into how this compound specifically alters the microbial landscape and its metabolic output remains an area for further research.

Regulation of Intestinal Mucosal Immune Response

The immune system within the intestinal mucosa is responsible for distinguishing between harmless antigens (from food and commensal bacteria) and harmful pathogens. nih.gov In IBD, this system becomes dysregulated, leading to a chronic inflammatory response against the gut's own tissues. nih.gov A key player in this inflammatory cascade is the NLRP3 inflammasome, a multi-protein complex in immune cells that, when activated, triggers the release of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). mdpi.com

Preclinical studies have identified the NLRP3 inflammasome as a direct target of this compound. nih.gov Research showed that BDG effectively suppressed the activation of the NLRP3 inflammasome in the context of colitis. nih.gov By inhibiting this critical inflammatory signaling hub, BDG reduces the production of downstream inflammatory mediators, thereby calming the excessive immune response in the colonic tissue. nih.gov This anti-inflammatory action is central to its therapeutic effect in experimental colitis. nih.gov

Table 3: Effect of this compound on Key Inflammatory Markers

Model System Inflammatory Target Outcome of this compound Treatment Reference
DSS-induced colitis in mice NLRP3 Inflammasome Suppressed activation nih.gov
Intestinal epithelial cells General anti-inflammatory effects Marked anti-inflammatory effects observed nih.gov

Effects on Alveolar Inflammation Secondary to Colitis

A recognized complication of inflammatory bowel disease is the development of extraintestinal manifestations, including inflammation in the lungs. nih.gov The gut-lung axis describes the bidirectional communication between these two organs, where severe intestinal inflammation can lead to a systemic inflammatory response that affects pulmonary tissues, resulting in alveolar inflammation. nih.gov

This compound has demonstrated a protective role in this gut-lung crosstalk. nih.gov In a mouse model where severe colitis was induced, oral administration of BDG not only treated the intestinal damage but also significantly mitigated the associated lung injury. nih.gov It repressed alveolar inflammation and attenuated damage to alveolar epithelial cells. nih.gov These findings suggest that by restoring intestinal integrity and reducing systemic inflammation, this compound can prevent the secondary inflammatory effects of colitis on the lungs, highlighting its potential to address both the primary disease and its significant comorbidities. nih.gov

Structure Activity Relationship Sar Studies and Bryodulcosigenin Analogues

Design and Synthesis of Bryodulcosigenin Derivatives and Analogues for Enhanced Activity

The design and synthesis of derivatives and analogues of natural products like this compound are common strategies in medicinal chemistry to improve potency, selectivity, or other pharmacological properties. This process typically involves modifying specific chemical groups on the parent structure and evaluating the biological activity of the resulting compounds. flybase.org

While the provided search results discuss the synthesis and evaluation of derivatives for other triterpenoids and cucurbitacins, specific details regarding the design and synthesis of this compound derivatives or analogues aimed at enhancing its activity are not present. For instance, studies have explored the synthesis of analogues of mogrol, another triterpenoid (B12794562), to achieve improved activities, including the synthesis of ester derivatives with enhanced anticancer and AMPK activator properties. fishersci.cawikidata.org Similarly, derivatives of cucurbitacin B have been synthesized and evaluated for their cytotoxic activity. ontosight.ai

The general approach to creating cucurbitacin derivatives involves modifying functional groups on the core skeleton or side chains, such as acetylation patterns or hydroxyl group positions, as these variations are known to exist naturally among different cucurbitacins and contribute to their varied activities. ontosight.ai The absence of specific literature on this compound derivatives in the search results suggests that research in this particular area may be less extensive compared to other cucurbitacins or triterpenoids, or the relevant studies were not captured by the search.

Comparative Analysis of this compound and Related Cucurbitacins

This compound belongs to the diverse family of cucurbitane-type triterpenoids, which includes numerous compounds with varying biological profiles. wikipedia.orgguidetopharmacology.orgontosight.ai Prominent members of this class that have been more extensively studied include Cucurbitacin E, Cucurbitacin B, Cucurbitacin D, and Cucurbitacin I. ontosight.ai These compounds share the basic cucurbitane skeleton but differ in their substitution patterns, particularly regarding acetylation and the position of hydroxyl groups. ontosight.ai

While a direct, detailed comparative analysis of the structure-activity relationships between this compound and these specific cucurbitacins is not provided in the search results, the reported activities offer a basis for comparison. This compound has demonstrated anti-inflammatory, anti-colitis, anti-osteoporosis, anti-breast cancer, and anti-pulmonary fibrosis activities. wikipedia.orgguidetopharmacology.orgfishersci.caresearchgate.net

In comparison, Cucurbitacin E is widely recognized for its potent anticancer, anti-inflammatory, antiviral, and hepatoprotective properties. ontosight.ai Cucurbitacin D is known for its potential as an antitumor agent, inducing apoptosis and controlling cancer cell proliferation and migration. ontosight.ai Cucurbitacin B has shown diverse effects, including inducing cell cycle arrest or apoptosis in cancer cells and inhibiting the inflammatory response in macrophages. lipidmaps.orgguidetopharmacology.org Cucurbitacin I is noted for its antineoplastic activity. nih.gov

The differences in the biological activities and potencies among these cucurbitacins are attributed to the subtle variations in their chemical structures. For instance, the presence or absence of specific hydroxyl groups, their stereochemistry, and the position and nature of modifications like acetylation on the cucurbitane core and its side chain contribute to their distinct interactions with biological targets and subsequent pharmacological effects. ontosight.ai Although the precise structural features that differentiate this compound's activity profile from other cucurbitacins are not explicitly detailed, it is understood that its unique substitution pattern on the cucurbitane skeleton underlies its observed biological properties.

Advanced Analytical Methodologies for Bryodulcosigenin Research

Chromatographic Separation and Quantification Techniques (e.g., HPLC, LC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are indispensable for the separation, identification, and quantification of Bryodulcosigenin in complex matrices such as plant extracts or biological samples. HPLC provides high-resolution separation, allowing for the isolation of this compound from co-occurring compounds ctdbase.org. Various stationary phases and mobile phase systems can be employed to optimize the separation based on the chemical properties of this compound and the sample matrix.

LC-MS/MS couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry nih.govnih.gov. This technique is highly valuable for both the identification and quantification of this compound, even at low concentrations in complex biological samples cenmed.comcdutcm.edu.cn. The mass spectrometer detects compounds based on their mass-to-charge ratio and characteristic fragmentation patterns, providing a high degree of specificity nih.gov. LC-MS/MS has been applied in the analysis of triterpenoids and related compounds, demonstrating its suitability for this compound research wikipedia.orgwikipedia.orgfishersci.caciteab.com. For instance, HPLC-ESI-MS analysis has been used to analyze glycosylated products involving this compound as an acceptor molecule fishersci.ca. While specific quantitative data for this compound using these methods in the provided sources is limited, these techniques are standard for the quantification of natural products and their metabolites. A typical HPLC system for analyzing related compounds might utilize a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing a small percentage of formic acid, detected at a specific wavelength like 210 nm researchgate.net.

Spectroscopic Quantification and Purity Assessment

Spectroscopic methods play a vital role in the structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is fundamental for confirming the chemical structure of isolated this compound ctdbase.orgwikipedia.orgfishersci.ca. By analyzing the chemical shifts, splitting patterns, and integration of signals, researchers can verify the presence and arrangement of atoms within the molecule.

Quantitative NMR (qNMR) is a powerful spectroscopic technique that can be used for the direct quantification and purity assessment of a compound without the need for a reference standard of the same analyte, provided a suitable internal standard of known purity is used fishersci.atresearchgate.netnih.govlipidmaps.org. While traditional methods like chromatography are also used for purity checks, qNMR offers advantages in certain scenarios fishersci.atciteab.com. Although specific qNMR data for this compound purity is not detailed in the provided snippets, the principle of using NMR for purity assessment is well-established researchgate.netnih.govciteab.com. Spectroscopic methods, in conjunction with chromatographic data, provide comprehensive evidence for the identity and purity of this compound samples used in research.

Computational and Theoretical Studies of Bryodulcosigenin

Molecular Docking Analyses for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand, such as bryodulcosigenin, and its protein target at the molecular level.

Detailed research findings from a 2022 study investigating the effects of this compound on pulmonary fibrosis revealed its potential to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov Molecular docking simulations were employed to explore the binding mode of this compound with the AMPK protein complex. The study confirmed that this compound has the potential to directly interact with and activate AMPK. nih.gov

While the study established the interaction, specific quantitative data such as the binding energy (measured in kcal/mol) and a detailed list of the interacting amino acid residues within the AMPK binding pocket were not provided in the publication. However, the docking results were significant enough to support the in vitro and in vivo findings that the anti-fibrotic effects of this compound are mediated through the AMPK signaling pathway. nih.gov The interaction likely involves a combination of hydrogen bonds and hydrophobic interactions, which are typical for the binding of small molecules to protein kinases. nih.govresearchgate.net

Table 1: Illustrative Example of Molecular Docking Data This table is a representative example of typical molecular docking results and does not represent actual published data for this compound.

Target ProteinLigandBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
AMPKThis compound-8.5LYS29, LYS31, ASN111Hydrogen Bond
AMPKThis compoundVAL30, ILE88Hydrophobic

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net In the context of drug discovery, MD simulations can provide valuable insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the detailed interactions that stabilize the complex. nih.gov

Currently, there are no published studies that have specifically performed molecular dynamics simulations on the this compound-AMPK complex. However, the general methodology of MD simulations would involve placing the docked complex in a simulated physiological environment (water, ions, and appropriate temperature and pressure) and observing its behavior over a period of nanoseconds to microseconds. researchgate.netnih.gov

The primary outputs of an MD simulation are the trajectories of all atoms in the system. Analysis of these trajectories can reveal:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over time suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and the ligand's impact on protein dynamics.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying key stable interactions.

For cucurbitane triterpenoids, MD simulations have been used to confirm the stability of their complexes with various protein targets, providing a more dynamic and realistic view of the binding interactions compared to static docking models. mdpi.comnih.gov Such studies on this compound would be a logical next step to further validate the findings from molecular docking and to provide a more detailed understanding of its interaction with AMPK.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. phmethods.net By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

To date, no specific QSAR models have been developed for this compound. However, QSAR studies have been successfully applied to other classes of triterpenoids to predict their various biological activities. phmethods.net For instance, a QSAR study on triterpenoid (B12794562) saponin (B1150181) analogues identified key molecular descriptors that correlate with their nematicidal activity. phmethods.net

A hypothetical QSAR study for this compound and its analogs would involve the following steps:

Data Set Collection: A series of this compound derivatives with varying structural modifications would need to be synthesized and their biological activity (e.g., AMPK activation) experimentally measured.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Such a model could elucidate which structural features of the this compound scaffold are crucial for its AMPK-activating properties, thereby facilitating the rational design of more potent and selective modulators.

In Silico Prediction of Bioactivity and ADMET Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. nih.govnih.gov These computational models use the chemical structure of a compound to forecast its pharmacokinetic and toxicological profile, helping to identify potential liabilities early in the drug development process.

While a specific and comprehensive ADMET profile for this compound has not been published, in silico tools are frequently used to predict these properties for triterpenoids. nih.govnih.govmdpi.com These predictions are based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five.

The following table provides an illustrative example of the types of ADMET properties that can be predicted for a compound like this compound using common in silico platforms.

Table 2: Illustrative In Silico ADMET Profile for this compound This table is a representative example of typical ADMET predictions and does not represent actual published data for this compound.

PropertyPredicted Value/ClassificationSignificance
Human Intestinal AbsorptionHighIndicates good oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationLowSuggests limited central nervous system effects.
CYP450 2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions.
HepatotoxicityLow riskIndicates a lower likelihood of causing liver damage.
Ames MutagenicityNon-mutagenicSuggests a low potential to cause genetic mutations.
Lipinski's Rule of Five0 violationsIndicates drug-like properties.

These in silico predictions, while not a substitute for experimental testing, are invaluable for prioritizing compounds and identifying potential issues that may need to be addressed through chemical modification. For this compound, such predictions would offer a preliminary assessment of its drug-like qualities and potential safety profile.

Future Perspectives and Translational Research Directions for Bryodulcosigenin

Elucidating Novel Molecular Targets and Signaling Networks

Initial research has identified key molecular targets for Bryodulcosigenin. In a preclinical model of pulmonary fibrosis, this compound was shown to attenuate the condition by inhibiting the AMP-activated protein kinase (AMPK)-mediated epithelial-mesenchymal transition and oxidative stress. nih.gov The compound's potential to activate AMPK was also suggested by molecular docking studies. nih.gov Further in-vivo experiments demonstrated that this compound could ameliorate bleomycin-induced pulmonary fibrosis in mice, as evidenced by improvements in histopathology and reduced collagen deposition. nih.gov The beneficial effects were linked to the modulation of the TGF-β1/Smad2/3 signaling pathway. nih.gov

In a different disease context, this compound has shown efficacy in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. nih.gov In this model, the compound was found to suppress the activation of the NLRP3 inflammasome, leading to the restoration of the intestinal barrier. nih.gov

Future research should aim to expand our understanding of this compound's molecular interactions beyond these initial findings. Investigating its effects on other relevant signaling pathways in fibrosis and inflammation, such as the Wnt/β-catenin, Notch, and Hedgehog pathways, could reveal a broader mechanism of action. Furthermore, identifying direct binding partners of this compound through techniques like affinity chromatography and mass spectrometry will be crucial in pinpointing its primary molecular targets. Unraveling these intricate signaling networks will provide a more comprehensive picture of its therapeutic potential.

Identified Molecular Target Associated Disease Model Key Research Finding
AMP-activated protein kinase (AMPK)Bleomycin-induced pulmonary fibrosisThis compound activates AMPK, leading to the amelioration of TGF-β1/Smad2/3 signaling pathways and suppression of epithelial-mesenchymal transition and oxidative stress. nih.gov
NLRP3 InflammasomeDextran sulfate sodium (DSS)-induced colitisThis compound suppresses the activation of the NLRP3 inflammasome, contributing to the restoration of the intestinal barrier. nih.gov

Exploring Synergistic Effects with Established Therapeutic Agents

The therapeutic potential of this compound may be significantly enhanced when used in combination with existing drugs. The exploration of synergistic effects is a promising avenue for future research. While specific studies on this compound are not yet available, research on other cucurbitacins, the class of compounds to which this compound belongs, has shown synergistic effects with various small-molecule drugs, particularly in the context of cancer therapy.

Future preclinical studies should be designed to investigate the synergistic potential of this compound with standard-of-care therapies for inflammatory and fibrotic diseases. For instance, combining this compound with corticosteroids or other immunosuppressive agents could allow for lower doses of these established drugs, thereby reducing their side effects. In the context of fibrosis, its combination with approved anti-fibrotic drugs could lead to enhanced efficacy. Investigating these combinations in relevant cell culture and animal models will be essential to identify promising therapeutic partnerships.

Development of Advanced Delivery Systems for Targeted Efficacy

A significant hurdle for the clinical translation of many natural compounds, including triterpenoids like this compound, is their often-low solubility and bioavailability. The development of advanced delivery systems is therefore a critical area of future research to enhance the therapeutic efficacy of this compound.

Nanoformulation strategies have shown great potential for improving the pharmacokinetic and pharmacodynamic properties of bioactive phytocompounds. nih.gov Encapsulating this compound in nanoformulations such as liposomes or polymeric nanoparticles could improve its solubility, protect it from premature degradation, and facilitate targeted delivery to diseased tissues. nih.gov For instance, liposomal delivery systems have been successfully developed for other bioactive compounds to enhance their stability and delivery. mdpi.comvalpo.edumdpi.com Similarly, nanoparticle-based systems can be engineered to target specific cell types or tissues, thereby increasing the local concentration of the drug and minimizing systemic exposure. nih.govnih.gov Future research should focus on the design and characterization of such advanced delivery systems for this compound and the evaluation of their efficacy and safety in preclinical models.

Delivery System Potential Advantages for this compound
LiposomesIncreased solubility and stability, potential for targeted delivery. mdpi.comvalpo.edumdpi.com
NanoparticlesImproved bioavailability, controlled release, and targeted delivery to specific tissues. nih.govnih.gov

Preclinical Efficacy in Additional Disease Models

To date, the preclinical efficacy of this compound has been primarily demonstrated in models of pulmonary fibrosis and colitis. nih.govnih.gov To fully explore its therapeutic potential, it is essential to evaluate its efficacy in a broader range of disease models.

Given its demonstrated anti-inflammatory and anti-fibrotic properties, this compound should be investigated in other fibroproliferative disorders, such as liver fibrosis, kidney fibrosis, and systemic sclerosis. Furthermore, its immunomodulatory effects suggest potential applications in other inflammatory conditions like rheumatoid arthritis and psoriasis. Preclinical studies in animal models of these diseases will be crucial to determine the broader therapeutic applicability of this compound. There is also a rationale for exploring its potential in neurodegenerative diseases where neuroinflammation plays a significant role, as well as in certain types of cancer, given the known anti-cancer properties of other cucurbitacins.

Comprehensive Pharmacokinetic and Pharmacodynamic Characterization

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is fundamental for its translation into a clinical candidate. Currently, there is a lack of specific PK data for this compound.

Future research must focus on detailed PK studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This will involve developing and validating analytical methods for the quantification of this compound and its potential metabolites in biological matrices. Such studies will establish key parameters like bioavailability, half-life, and clearance, which are essential for designing appropriate dosing regimens.

Pharmacodynamic studies should aim to establish a clear relationship between the concentration of this compound at the site of action and its therapeutic effects. This will involve measuring target engagement and downstream biomarkers in response to different doses of the compound. A comprehensive PK/PD model can then be developed to simulate and predict the optimal dosing strategy for achieving the desired therapeutic outcomes in humans.

Q & A

Basic Research Questions

Q. How is Bryodulcosigenin isolated and characterized from plant sources like Bryonia dioica?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for functional group and carbon skeleton analysis, mass spectrometry (MS) for molecular weight confirmation (C₃₀H₅₀O₄, MW 474.72), and infrared (IR) spectroscopy for identifying hydroxyl or carbonyl groups. Reproducibility requires detailed documentation of extraction solvents, chromatographic conditions, and spectroscopic parameters .

Q. What in vitro and in vivo models are used to assess this compound’s anti-inflammatory activity?

  • Methodological Answer :

  • In vitro: Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, measured via immunofluorescence or ELISA to quantify viral antigen suppression .
  • In vivo: Mouse ear edema models (e.g., TPA-induced inflammation), where this compound’s efficacy is quantified by reductions in ear thickness, leukocyte infiltration, or cytokine levels (e.g., TNF-α, IL-6). Statistical validation requires ANOVA or t-tests with appropriate sample sizes and controls (e.g., vehicle and positive control groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.